3,5,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, which is fused with a thiazole ring, and various methyl groups attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and acetic anhydride, under acidic conditions.
Introduction of Methyl Groups: Methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzofuran core with the thiazole ring using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted benzofurans and thiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.
Biochemical Research: It can be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides.
Cosmetics: It may be used in formulations for skincare products due to its potential biological activities.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,5-trimethyl-1-benzofuran: Lacks the thiazole ring and carboxamide group, resulting in different chemical properties and biological activities.
N-(2-methyl-1,3-thiazol-4-yl)-1-benzofuran-2-carboxamide: Similar structure but without the additional methyl groups, leading to variations in reactivity and potency.
Uniqueness
3,5,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to the presence of multiple methyl groups and the combination of benzofuran and thiazole rings. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H18N2O2S/c1-9-5-14-11(3)16(21-15(14)6-10(9)2)17(20)18-7-13-8-22-12(4)19-13/h5-6,8H,7H2,1-4H3,(H,18,20) |
InChI Key |
JWDSOFNTPHYKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC3=CSC(=N3)C |
Origin of Product |
United States |
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